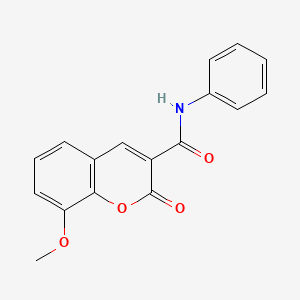

8-甲氧基-2-氧代-N-苯基-2H-色满-3-酰胺

描述

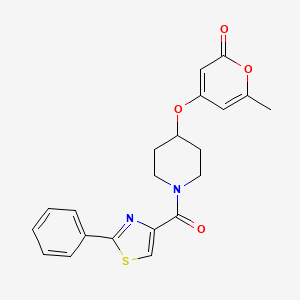

“8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . The presence of the chromene-3-carboxamide motif is crucial for the enzymatic activity .

Synthesis Analysis

The synthesis of coumarin-3-carboxamide derivatives, including “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide”, involves several routes . A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities .Molecular Structure Analysis

The molecular structure of “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is characterized by the presence of a chromene-3-carboxamide motif . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .科学研究应用

晶体结构和多态性

4-氧代-N-苯基-4H-色满-2-酰胺及其衍生物表现出显着的晶体结构和多态性。这些化合物在不同的空间群中显示出不同的结晶,表明其在晶体学中具有多种分子相互作用和应用的潜力 (Reis 等人,2013)。

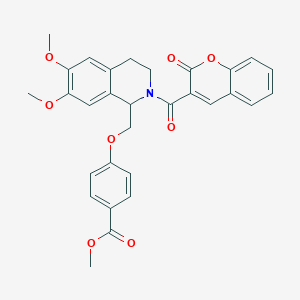

合成方法

已经为 4-氧代-4H-色满-3-羧酸等化合物开发了快速合成方法,它是生物活性化合物合成中的一个重要中间体。这展示了 8-甲氧基-2-氧代-N-苯基-2H-色满-3-酰胺衍生物在促进复杂分子的有效合成路线中的作用 (Zhu 等人,2014)。

GPR35 激动剂

8-甲氧基-2-氧代-N-苯基-2H-色满-3-酰胺的衍生物已被确定为孤儿 G 蛋白偶联受体 GPR35 的有效且选择性的激动剂。这突出了它们在了解受体的生理作用和药物开发中的潜力 (Funke 等人,2013)。

荧光和光致发光

某些衍生物在溶液和固态中均表现出优异的荧光和光致发光特性。这表明它们可用于开发荧光材料和分子探针 (Shi 等人,2017)。

抗氧化剂和抗菌剂

4-(1H-吲哚-3-基)-2-甲基-N-苯基-4H-色满-3-酰胺衍生物已显示出有希望的抗氧化和抗菌活性。这表明这些化合物在药物应用中的潜力 (Subbareddy & Sumathi, 2017)。

水溶性荧光探针

源自这些化合物的可溶性钠盐 8-羧基-7-羟基-6-氧代-6H-苯并[c]色满-2-磺酸盐已被用作荧光探针,用于检测水溶液中的 Fe3+,证明了它们在环境和生物传感应用中的效用 (Shi & Zhang, 2020)。

生物学评价

已经合成并评估了衍生物的生物学特性,包括抗菌活性。这强调了这些化合物在开发新的治疗剂中的重要性 (Ramaganesh 等人,2010)。

分子和超分子结构

已经对这些化合物的分子和超分子结构进行了详细的分析,为开发选择性的腺苷受体配体和 MAO-B 抑制剂提供了有价值的信息 (Reis 等人,2014)。

溶剂变色性研究

对这些化合物的溶剂变色性进行的研究揭示了它们在开发对溶剂极性变化具有变色特性的材料中的潜在应用 (Chitreddy & Shanmugam, 2017)。

未来方向

The future directions for “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” could include further studies on its biological activities, particularly its potential anticancer activity . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

作用机制

Target of Action

The primary target of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat .

Mode of Action

8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide interacts with pancreatic lipase in a competitive manner . The compound binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of triglycerides into monoglycerides and free fatty acids, thereby reducing the absorption of dietary fats .

Result of Action

The result of the action of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is the inhibition of pancreatic lipase, leading to a decrease in the breakdown and absorption of dietary fats . This could potentially be beneficial in the management of conditions such as obesity .

属性

IUPAC Name |

8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWGJERTTNYKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6,8-dichlorochromen-2-one](/img/structure/B2944931.png)

![3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2944932.png)

![1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2944936.png)

![5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944940.png)

![5-Chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2944942.png)

![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)